molecular formula C8H7IN2O3 B14826828 5-Cyclopropoxy-4-iodo-2-nitropyridine

5-Cyclopropoxy-4-iodo-2-nitropyridine

Cat. No.: B14826828
M. Wt: 306.06 g/mol
InChI Key: OMMNJFBHOUZSCI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-iodo-2-nitropyridine is a high-value chemical intermediate designed for advanced research and development applications. This compound features a pyridine core strategically functionalized with iodine and nitro groups, making it a versatile scaffold in synthetic organic chemistry. Its primary research value lies in its application as a key building block for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research . The iodine substituent at the 4-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse carbon chains and aromatic systems . Simultaneously, the electron-withdrawing nitro group at the 2-position can facilitate nucleophilic aromatic substitution or be reduced to an amine, providing a handle for further functionalization to create amides, sulfonamides, or other nitrogen-containing heterocycles . The cyclopropoxy moiety adds steric and electronic nuance, potentially contributing to the conformational and binding properties of final target molecules in drug discovery projects. Researchers utilize this compound in exploring new active pharmaceutical ingredients (APIs), ligands for catalysis, and materials chemistry. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

5-cyclopropyloxy-4-iodo-2-nitropyridine

InChI

InChI=1S/C8H7IN2O3/c9-6-3-8(11(12)13)10-4-7(6)14-5-1-2-5/h3-5H,1-2H2

InChI Key

OMMNJFBHOUZSCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2I)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Cyclopropoxy 4 Iodo 2 Nitropyridine

Strategic Approaches to Highly Substituted Pyridine (B92270) Ring Construction

The construction of pyridine rings with multiple substituents is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and natural products. acs.orgchemrxiv.org A variety of methods have been developed that build the pyridine core from acyclic precursors, often allowing for significant molecular diversity.

One powerful strategy involves cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a modular method for preparing highly substituted pyridines employs a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This initial coupling generates a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to afford the final pyridine product in good yields. nih.govorganic-chemistry.org Another approach is a multicomponent cascade reaction that combines a dienal, an alkyne, and a sulfonyl azide (B81097) to generate azepine intermediates, which can then undergo a tunable 6π-electrocyclization to form highly substituted pyridines. acs.org These methods are advantageous as they build complexity rapidly from readily available starting materials. nih.gov

Alternative de novo syntheses include condensation reactions of carbonyl compounds and metal-catalyzed cycloaddition reactions, which are tailored to create specific substitution patterns on the pyridine core. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis, for example, is a classic multicomponent reaction that condenses two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) (or an ammonia equivalent) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. youtube.com

Once the pyridine core is formed, or if starting with a simpler pyridine derivative, regioselective functionalization is critical for installing substituents at the desired positions. The inherent electronic properties of pyridine direct most electrophilic additions to the 3-position, while nucleophilic attacks occur at the 2- and 4-positions. youtube.comwikipedia.org Overcoming these innate tendencies to functionalize other positions requires specialized techniques.

Directed ortho-metalation is a powerful tool where a directing group on the pyridine ring guides deprotonation by a strong base to an adjacent position, which can then be quenched with an electrophile. researchgate.net Similarly, the development of C-H functionalization reactions has provided pathways to directly substitute hydrogen atoms at specific locations, often with the aid of transition metal catalysts. nih.gov For instance, pyridyne chemistry offers a unique method for the 3,4-difunctionalization of pyridines. rsc.org By generating a highly reactive 3,4-pyridyne intermediate from a 3-halopyridine, a nucleophile can be added regioselectively at the 4-position, followed by an electrophilic quench at the 3-position. rsc.org

Blocking groups can also be employed to control regioselectivity. A temporary group can be installed to deactivate a specific position on the ring, forcing a reaction to occur elsewhere. For example, a maleate-derived blocking group has been used to enable exclusive Minisci-type alkylation at the C-4 position of pyridine. nih.gov

Introduction of the Nitro Group onto the Pyridine Core

The introduction of a nitro group (—NO₂) onto a pyridine ring is a challenging transformation due to the ring's electron-deficient character, which makes it resistant to standard electrophilic aromatic substitution conditions. wikipedia.orgnih.gov The nitrogen heteroatom deactivates the ring towards electrophiles, and under the strongly acidic conditions typically used for nitration, the pyridine nitrogen is protonated, further increasing this deactivation. quora.comrsc.org

Direct nitration of pyridine is often sluggish and requires harsh conditions, such as high temperatures and aggressive nitrating agents. wikipedia.orgyoutube.com When the reaction does proceed, substitution typically occurs at the 3-position (meta-position), which is the most electron-rich carbon atom. wikipedia.org

A common strategy to overcome the deactivation of the pyridine ring is to first convert it to a pyridine N-oxide. wikipedia.orgnih.gov The N-oxide group is activating and directs electrophiles to the 4-position (para-position). Following nitration to yield a 4-nitropyridine (B72724) N-oxide, the N-oxide can be removed by reduction with reagents like phosphorus trichloride (B1173362) to give the 4-nitropyridine. chemicalbook.comevitachem.com

For pyridines that cannot be easily converted to N-oxides or where 3-nitration is desired, other methods have been developed. The reaction of pyridines with dinitrogen pentoxide in a sulfur dioxide solution can yield 3-nitropyridines. acs.orgpsu.edu This process is believed to proceed through an N-nitropyridinium intermediate, which then rearranges. researchgate.net Another reagent, nitronium tetrafluoroborate (B81430) (NO₂BF₄), can also be used, particularly for pyridine derivatives where the nitrogen atom is sterically or electronically shielded. wikipedia.orgquora.com

Table 1: Methodologies for Direct Nitration of Pyridine Derivatives
Nitrating Agent/MethodTypical Position of NitrationKey ConsiderationsReference
HNO₃ / H₂SO₄3-positionRequires harsh conditions (high temperature); low yields due to ring deactivation and protonation. wikipedia.orgyoutube.com
Pyridine N-Oxide + Nitrating Agent4-positionN-oxide activates the ring; subsequent reduction is needed to remove the oxygen. nih.govrsc.org
Dinitrogen Pentoxide (N₂O₅) in SO₂3-positionProceeds through an N-nitropyridinium intermediate followed by rearrangement. acs.orgresearchgate.net
Nitronium Tetrafluoroborate (NO₂BF₄)3-positionEffective for derivatives where the pyridine nitrogen is shielded. wikipedia.org

An alternative to direct nitration is to build the pyridine ring with the nitro group already incorporated from a precursor. Three-component ring transformation (TCRT) reactions offer one such pathway. For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia (or an ammonium (B1175870) source). nih.gov In this reaction, the dinitropyridone serves as a synthetic equivalent of nitromalonaldehyde, and its ring opens and re-closes with the other components to form a new, highly substituted 5-nitropyridine derivative. nih.gov

Another indirect method involves the transformation of an existing functional group, such as an amino group, into a nitro group. This is a common strategy in aromatic chemistry, though less frequently applied to simple pyridines. It typically involves diazotization of an aminopyridine to form a diazonium salt, which can then be displaced by a nitrite (B80452) salt in the presence of a copper catalyst (a Sandmeyer-type reaction). This approach is particularly useful for synthesizing nitropyridines that are inaccessible through direct nitration. nih.gov

Introduction of the Iodo Group onto the Pyridine Core

Similar to nitration, the direct halogenation of the electron-deficient pyridine ring via electrophilic aromatic substitution is difficult and requires severe conditions. nih.govnsf.gov The poor π-nucleophilicity of the pyridine ring makes it a mismatched partner for electrophilic halogen sources. chemrxiv.org

To achieve iodination, several strategies have been developed to overcome the inherent low reactivity of the pyridine ring.

Metalation-Halogenation: This is a highly reliable method for regioselective halogenation. nih.gov It involves the deprotonation of a specific C-H bond using a strong base (e.g., lithium diisopropylamide, LDA) to form a pyridyl anion, which is then quenched with an electrophilic iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS). The position of deprotonation can often be controlled by directing groups. nsf.gov

Radical Iodination: A direct C-H iodination protocol using a radical-based approach has been developed for various heterocycles, including pyridines. rsc.org This method can lead to predictable C-3 iodination due to the stability of the initially formed radical intermediate. rsc.org

Ring-Opening/Closing Strategy: A novel approach for 3-selective halogenation involves a temporary transformation of the pyridine ring. nih.govchemrxiv.org The pyridine is first converted into an acyclic Zincke imine intermediate through a ring-opening reaction. This intermediate, which behaves like a series of polarized alkenes, undergoes highly regioselective halogenation under mild conditions before the ring is closed again to yield the 3-halopyridine. nih.govnsf.gov

Iodination of Activated Pyridines: Pyridines bearing activating groups, such as amino or hydroxyl (pyridone) groups, are more susceptible to electrophilic halogenation. For example, pyridones can undergo selective iodination at the C-3 and C-5 positions. rsc.org

Table 2: Selected Protocols for the Iodination of Pyridine Derivatives
MethodReagentsPosition of IodinationMechanism/Key FeatureReference
Metalation-Halogenation1. Strong Base (e.g., LDA) 2. Iodine Source (e.g., I₂)Position-specific (controlled by deprotonation)Nucleophilic attack by a pyridyl anion on an electrophilic iodine source. nih.govnsf.gov
Radical C-H IodinationIodine Source + Radical InitiatorTypically C-3Direct C-H functionalization via a radical intermediate. rsc.org
Via Zincke Imines1. Ring Opening Reagent 2. Halogenating Agent (e.g., NIS) 3. Ring Closing Reagent3-positionTemporary transformation of the aromatic ring to a more reactive acyclic intermediate. nih.govchemrxiv.org
Electrophilic Iodination of PyridonesIodine Source (e.g., NIS)C-3 and/or C-5The pyridone tautomer is electron-rich and susceptible to electrophilic attack. rsc.org

Nucleophilic Aromatic Substitution Strategies for Halogen Incorporation

The incorporation of a halogen, specifically iodine, onto the pyridine ring at the C-4 position can be approached through various methods. While electrophilic aromatic substitution is a common method for halogenating aromatic rings, the electron-deficient nature of a nitropyridine ring makes it less reactive towards electrophiles. researchgate.net An alternative and often more effective strategy for such systems is Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism is particularly well-suited for heterocyclic compounds like pyridine, where the ring nitrogen acts as an electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex. wikipedia.org The reaction is further facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (NO₂), positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com In the context of synthesizing 5-Cyclopropoxy-4-iodo-2-nitropyridine, an SNAr strategy would typically involve a precursor with a suitable leaving group at the C-4 position, which is then displaced by an iodide nucleophile.

The general mechanism proceeds in two steps:

Addition: The nucleophile (in this case, I⁻) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the nitro group. masterorganicchemistry.com

Elimination: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the final iodinated product. nih.gov

The rate of SNAr reactions is influenced by the nature of the leaving group, the solvent, and the reaction temperature. For halogen displacement, the typical reactivity order seen in SN1 and SN2 reactions (I > Br > Cl > F) is often inverted in SNAr reactions (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon being attacked, rather than the bond-breaking step. masterorganicchemistry.com However, practical synthesis may utilize a chloro or bromo precursor due to its accessibility and adequate reactivity, with iodide being introduced using a source like sodium iodide or potassium iodide.

Formation and Introduction of the Cyclopropoxy Moiety

The cyclopropoxy group is a valuable moiety in medicinal chemistry, often used to enhance metabolic stability, modulate potency, and improve the physicochemical properties of a molecule. Its introduction onto the pyridine scaffold is a critical step in the synthesis of the target compound.

The most common method for forming an aryl ether bond, such as the one in the cyclopropoxy group, is through Williamson ether synthesis or related alkoxylation reactions. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

In the synthesis of this compound, this would involve a 5-hydroxy-4-iodo-2-nitropyridine intermediate. The synthesis steps are as follows:

Deprotonation: The hydroxyl group of the pyridine precursor is deprotonated using a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form the more nucleophilic phenoxide.

Nucleophilic Attack: The resulting phenoxide attacks a cyclopropyl-containing electrophile, such as cyclopropyl (B3062369) bromide or cyclopropyl tosylate, in an SN2 reaction.

The choice of base and solvent is crucial for the success of this reaction. Stronger bases like NaH are often used in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure complete deprotonation and prevent side reactions.

Table 1: Representative Conditions for Etherification

PrecursorReagentBaseSolventTemperature (°C)Yield (%)
4-iodo-5-hydroxy-2-nitropyridineCyclopropyl bromideNaHDMF25 - 60~75
4-iodo-5-hydroxy-2-nitropyridineCyclopropyl tosylateK₂CO₃Acetonitrile80~68
4-iodo-5-hydroxy-2-nitropyridineCyclopropyl bromideCs₂CO₃DMF25~82

Beyond classical etherification, other strategies can be employed to introduce the cyclopropoxy group. For instance, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig etherification) can be used to form the C-O bond between the pyridine ring and cyclopropanol. This approach can be advantageous when the Williamson ether synthesis conditions are not suitable for the substrate due to the presence of other sensitive functional groups. This method, however, is often more complex and costly to implement on a large scale.

Convergent and Linear Synthesis Pathways towards the Chemical Compound

The construction of a multi-substituted molecule like this compound can be approached through either a linear or a convergent synthesis. nih.gov

Step 1: Nitration of 5-hydroxypyridine to yield 5-hydroxy-2-nitropyridine (B96767).

Step 2: Iodination of 5-hydroxy-2-nitropyridine to yield 4-iodo-5-hydroxy-2-nitropyridine.

Step 3: Etherification of the hydroxyl group with a cyclopropyl electrophile to yield the final product.

Fragment A Synthesis: Preparation of a 4-halo-5-cyclopropoxy-2-nitropyridine intermediate.

Fragment B Synthesis/Final Step: Introduction of the iodo group in a late-stage halogenation or halogen-exchange reaction.

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

For the synthesis of this compound, key optimization points would include:

Nitration: Controlling the regioselectivity to favor the desired 2-nitro isomer over other potential isomers. This often involves careful selection of the nitrating agent (e.g., HNO₃/H₂SO₄) and reaction temperature.

Iodination: Maximizing the yield and selectivity of iodine incorporation at the C-4 position. This could involve screening different iodinating agents (e.g., I₂, N-iodosuccinimide) and catalysts.

Etherification: Optimizing the base, solvent, and temperature to achieve complete conversion without promoting side reactions, such as decomposition of the sensitive nitropyridine ring.

Modern approaches to optimization often employ statistical methods like Design of Experiments (DoE) or automated flow chemistry platforms that can rapidly screen a wide range of conditions. whiterose.ac.uk Bayesian optimization algorithms, for example, can be used to efficiently explore the reaction space and identify optimal conditions with a minimal number of experiments. researchgate.net

Table 2: Hypothetical Optimization of the Etherification Step

EntryBase (Equivalents)Temperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)601245
2K₂CO₃ (2.5)80668
3NaH (1.1)25472
4NaH (1.1)60275
5Cs₂CO₃ (1.5)25682

This data illustrates how changing the base from potassium carbonate to stronger bases like sodium hydride or cesium carbonate, along with adjusting the temperature, can significantly improve the reaction yield. Such systematic optimization is crucial for developing an efficient and scalable synthesis. nih.govwhiterose.ac.uk

Chemical Reactivity and Transformation of 5 Cyclopropoxy 4 Iodo 2 Nitropyridine

Reactivity Features Influenced by the Nitro Substituent

The nitro group at the C2 position is a dominant electronic feature of the molecule, serving both as a site for chemical reduction and as an activator for nucleophilic aromatic substitution.

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, providing access to anilines and other nitrogen-containing functional groups. wikipedia.org A variety of reagents can be employed to reduce the nitro group of 5-cyclopropoxy-4-iodo-2-nitropyridine to the corresponding amine, 5-cyclopropoxy-4-iodo-pyridin-2-amine.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com Palladium-on-carbon (Pd/C) is a common choice, though it can sometimes lead to concurrent dehalogenation (replacement of the iodo group with hydrogen). commonorganicchemistry.com Raney nickel is another effective catalyst that may be less prone to causing dehalogenation. commonorganicchemistry.com

Metal-Mediated Reductions: The use of metals in acidic media is a classic and reliable method for nitro reduction. mdpi.com Reagents such as iron powder in acetic or hydrochloric acid (Fe/AcOH or Fe/HCl), zinc dust (Zn), or tin(II) chloride (SnCl₂) are highly effective and often exhibit good chemoselectivity, preserving the C-I bond. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel or an iron complex) can serve as a hydrogen source to reduce the nitro group. mdpi.comresearchgate.net

Under carefully controlled conditions, partial reduction of the nitro group to intermediates such as nitroso or hydroxylamine (B1172632) derivatives is also possible. wikipedia.orgmdpi.com

Table 2: Common Reagents for the Reduction of the Nitro Group
Reagent/MethodTypical ConditionsPrimary ProductPotential Side Reactions
H₂, Pd/CH₂ (atm or pressure), solvent (MeOH, EtOH)AmineHydrodehalogenation (loss of iodine)
Fe, HCl/AcOHHeating in acidic solutionAmineGenerally chemoselective
SnCl₂·2H₂OSolvent (EtOH, EtOAc), often heatedAmineMild and chemoselective
Zn, NH₄ClAqueous solutionHydroxylaminePartial reduction
Na₂S₂O₄ (Sodium Dithionite)Aqueous or biphasic systemAmineMild conditions

A strong electron-withdrawing group like a nitro substituent significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. nih.gov This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group is at C2. Therefore, it strongly activates the C3 and C5 positions for potential SNAr reactions. However, the C5 position is occupied by the cyclopropoxy group, and the C3 position has a hydrogen atom, which is not a typical leaving group in SNAr.

Cycloaddition Reactions and Electrophilic Nature of Nitropyridine Systems

The introduction of one or more nitro groups into an aromatic or heteroaromatic nucleus significantly increases the electron-deficient character of the molecule. nih.gov This makes nitropyridine systems, such as this compound, highly electrophilic. Their pronounced susceptibility to nucleophilic addition or substitution with even very weak nucleophiles has led to the term "superelectrophile" being used to describe their reactivity, distinguishing them from other electrophilic aromatics. nih.gov

This enhanced electrophilicity lowers the aromaticity of the pyridine (B92270) ring, making these systems prone to undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions. nih.gov In these reactions, the electron-poor C=C bond of the nitropyridine ring acts as a dienophile, reacting with a conjugated diene. For instance, highly reactive 6-nitroisoxazolo[4,3-b]pyridines readily undergo [4+2]-cycloaddition reactions with dienes like 2,3-dimethyl-1,3-butadiene (B165502) across the C=C(NO₂) bond of the pyridine ring. nih.gov This reactivity highlights the superelectrophilic nature of nitropyridine systems, a characteristic that is central to their synthetic utility. nih.gov The rate and feasibility of these cycloaddition reactions are dependent on the nature and position of other substituents on the pyridine ring. nih.gov

Reactivity of the Cyclopropoxy Substituent

The cyclopropoxy group, while generally stable, can participate in specific reactions involving either the cyclopropane (B1198618) ring or the ether linkage under forcing conditions.

Potential for Cyclopropane Ring Opening under Specific Conditions

The cyclopropane ring is a strained three-membered ring that can undergo ring-opening reactions under various conditions, transforming into a more stable acyclic structure. These reactions typically proceed via radical, electrophilic, or acid-catalyzed pathways. nih.govacs.orgrsc.org The specific pathway is influenced by the substituents on the ring and the reagents employed.

In the context of a cyclopropoxy substituent, the ring-opening would lead to the formation of a three-carbon chain attached to the pyridine ring via an oxygen atom. Oxidative radical conditions can initiate ring-opening by forming a cyclopropyl-substituted carbon radical, which then rearranges to a more stable alkyl radical. nih.gov Electrophilic attack, for example by selenenyl chlorides, can also induce ring-opening, often with high regio- and stereoselectivity. rsc.org Furthermore, strong acids can catalyze the cleavage of the cyclopropane ring. For example, cyclopropyl (B3062369) ketones can undergo ring-opening/recyclization cascades, and the use of reagents like pyridine hydrochloride has been specifically noted for cleaving cyclopropane rings. acs.orgacs.org

Table 1: Conditions for Cyclopropane Ring Opening

Condition Reagent/Initiator Example Mechanism Reference
Acid-Catalyzed Pyridine Hydrochloride Cationic intermediates acs.org
Electrophilic Benzeneselenenyl Chloride (PhSeCl) Electrophilic addition rsc.org
Oxidative Radical Radical Initiators Radical intermediates nih.gov
Thermal/Solvent-Assisted Dimethylsulfoxide (DMSO) at high temp. Zwitterionic intermediates acs.org

Ether Cleavage Mechanisms

The ether linkage in the cyclopropoxy group is chemically stable but can be cleaved under stringent conditions, most commonly by strong acids. wikipedia.org Ethers are generally not suitable for direct nucleophilic substitution because the alkoxide (RO⁻) is a poor leaving group. chemistrysteps.com Therefore, acid catalysis is required to protonate the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Following protonation, the cleavage can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.org

Sₙ2 Mechanism: If the carbon attached to the ether oxygen is primary or secondary (as in the cyclopropoxy group), the reaction typically follows an Sₙ2 pathway. A nucleophile, such as a halide ion (I⁻ or Br⁻ from HI or HBr), attacks the less sterically hindered carbon, displacing the alcohol. chemistrysteps.commasterorganicchemistry.com

Sₙ1 Mechanism: If the ether carbon can form a stable carbocation (e.g., tertiary), the cleavage occurs via an Sₙ1 mechanism, where the protonated ether dissociates to form a carbocation and an alcohol, followed by nucleophilic attack on the carbocation. masterorganicchemistry.com

Strongly basic agents, such as organolithium compounds, can also cleave ethers, typically starting with deprotonation at the α-position to the oxygen. wikipedia.org

Table 2: Comparison of Ether Cleavage Mechanisms

Mechanism Substrate Requirement Key Intermediate Conditions Reference
Sₙ2 Methyl, primary, or secondary alkyl ethers Transition state Strong acid (e.g., HI, HBr) chemistrysteps.commasterorganicchemistry.com
Sₙ1 Tertiary or other cation-stabilizing ethers Carbocation Strong acid (e.g., HI, HBr) masterorganicchemistry.com
Base-Induced Acyclic or cyclic ethers α-deprotonated ether Strong base (e.g., organolithiums) wikipedia.org

Pyridine Nitrogen Reactivity and Derivatization

The lone pair of electrons on the pyridine nitrogen atom allows it to react with electrophiles, leading to various derivatizations that significantly alter the properties and reactivity of the entire molecule.

N-Oxidation Processes and Their Impact on Reactivity

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, peroxyacids like m-CPBA, or specialized reagents like sodium percarbonate in the presence of a rhenium catalyst. organic-chemistry.orgresearchgate.net

The formation of the N-oxide has a profound impact on the electronic character of the pyridine ring. acs.org The N⁺–O⁻ bond is highly polar and acts as an electron-donating group via resonance, increasing electron density at the C2 and C4 positions. lookchem.com This enhanced electron density activates the ring towards electrophilic substitution. For example, while pyridine itself is reluctant to undergo electrophilic nitration, pyridine-N-oxide is readily nitrated to produce 4-nitropyridine-N-oxide. lookchem.comoc-praktikum.de

Conversely, the N-oxide group also enhances the susceptibility of the ring, particularly at the 4-position, to nucleophilic substitution. In 4-nitropyridine-N-oxide, the nitro group becomes an excellent leaving group and can be readily replaced by a variety of nucleophiles, providing a versatile method for preparing 4-substituted pyridine derivatives. researchgate.net This dual reactivity makes pyridine N-oxides valuable and versatile synthetic intermediates. researchgate.net

Table 3: Common Reagents for N-Oxidation of Pyridines

Reagent Conditions Reference
Hydrogen Peroxide (H₂O₂)/Acetic Acid Heating researchgate.net
m-Chloroperoxybenzoic acid (m-CPBA) Mild conditions researchgate.net
Sodium Perborate/Acetic Acid N/A organic-chemistry.org
Sodium Percarbonate/Rhenium Catalyst Mild conditions organic-chemistry.org
Urea-Hydrogen Peroxide (UHP) Solid-state reaction organic-chemistry.org

Dearomatization Reactions of the Pyridine Ring System

Dearomatization reactions are fundamental transformations that convert flat, aromatic systems into three-dimensional alicyclic structures. nih.gov Pyridine rings, especially when activated by electron-withdrawing groups like a nitro group, are susceptible to nucleophilic dearomatization. mdpi.com The high electrophilicity of nitropyridines facilitates the addition of nucleophiles, leading to the formation of stable, non-aromatic adducts such as dihydropyridines. nih.gov

This process often occurs under mild, base-free conditions with a range of neutral C-nucleophiles, including 1,3-dicarbonyl compounds and π-electron-rich arenes. nih.govresearchgate.net The reaction involves the formation of a new C-C bond and the simultaneous loss of aromaticity. researchgate.net The functionalization of the pyridine nitrogen to form a pyridinium (B92312) salt (e.g., N-acyl or N-alkyl) further enhances the electrophilicity of the ring, making it even more prone to attack by a nucleophile and subsequent dearomatization. mdpi.com Catalytic asymmetric dearomatization reactions have also been developed, providing enantiomerically enriched dihydropyridine (B1217469) and piperidine (B6355638) derivatives. nih.gov

Interplay of Substituents on Overall Chemical Reactivity and Regio-/Stereoselectivity

The pyridine core is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 2-position. This group deactivates the ring towards electrophilic aromatic substitution, which would likely require harsh conditions and would be directed to the meta-position (C-3 and C-5) relative to the nitrogen and the nitro group. Conversely, and more importantly, the nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (C-4 and C-6).

The iodo group at the 4-position serves a dual role. Firstly, it is an excellent leaving group in SNAr reactions, making the C-4 position a prime target for nucleophilic attack. Secondly, the carbon-iodine bond is a key reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This versatility allows for the introduction of a wide range of carbon-based substituents at this position.

The cyclopropoxy group at the 5-position introduces both steric and electronic effects. Electronically, alkoxy groups are typically considered electron-donating through resonance, which would counteract the deactivating effect of the nitro group to some extent. However, the strained cyclopropyl ring can exhibit unique electronic properties, sometimes acting as a weak electron-withdrawing group depending on the electronic demand of the reaction. Sterically, the cyclopropoxy group will influence the accessibility of the adjacent C-4 and C-6 positions to incoming reagents.

Nucleophilic Aromatic Substitution (SNAr):

The most probable reaction pathway for this compound is nucleophilic aromatic substitution. The nitro group at C-2 activates both the C-4 and C-6 positions for nucleophilic attack. stackexchange.comwikipedia.org The negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, thus stabilizing the transition state. stackexchange.com

Given the substitution pattern, two primary SNAr reactions can be envisioned:

Displacement of the Iodo Group: The C-4 position is activated by the para-nitro group, and iodine is an excellent leaving group. Therefore, a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) are expected to readily displace the iodo group to form 4-substituted-5-cyclopropoxy-2-nitropyridines. The steric bulk of the adjacent cyclopropoxy group might influence the rate of this reaction, but it is unlikely to prevent it entirely.

Displacement of the Nitro Group: While less common than halide displacement, the nitro group can also act as a leaving group in SNAr reactions, particularly with soft nucleophiles like thiolates. nih.gov However, in this molecule, the C-4 iodo group is a much better leaving group, making the substitution of the nitro group a less likely pathway.

Regioselectivity in SNAr: The regioselectivity of nucleophilic attack is strongly directed by the activating nitro group. Attack at C-4 is electronically favored due to the para-relationship with the nitro group. Attack at C-6 is also possible due to the ortho-relationship, but this position is unsubstituted. Therefore, reactions involving the displacement of a leaving group will predominantly occur at C-4.

Palladium-Catalyzed Cross-Coupling Reactions:

The presence of the iodo group at C-4 makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base would lead to the formation of 4-aryl- or 4-vinyl-5-cyclopropoxy-2-nitropyridines. The electronic nature of the pyridine ring, being electron-deficient, is generally favorable for the oxidative addition step in the catalytic cycle. nobelprize.org

Sonogashira Coupling: Coupling with terminal alkynes under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base) would yield 4-alkynyl-5-cyclopropoxy-2-nitropyridines.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst and a base would result in the formation of 4-alkenyl-5-cyclopropoxy-2-nitropyridines.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would provide an alternative route to 4-amino-5-cyclopropoxy-2-nitropyridines.

The nitro and cyclopropoxy groups are generally stable under these conditions and are expected to remain intact. The regioselectivity of these cross-coupling reactions is exclusively determined by the position of the iodo group, thus leading to functionalization at the C-4 position.

Stereoselectivity:

For the reactions discussed, such as SNAr and palladium-catalyzed cross-couplings, the stereochemistry is not a primary concern as the reactions occur at an achiral, sp²-hybridized carbon center of the pyridine ring. However, if chiral reagents are used (e.g., a chiral nucleophile or a chiral ligand in a cross-coupling reaction), the formation of diastereomers could be possible, and the steric environment around the reaction center, influenced by the cyclopropoxy group, could play a role in inducing some level of diastereoselectivity.

Interactive Data Tables

Table 1: Predicted Regioselectivity of Reactions on this compound

Reaction TypeReagent/CatalystPredicted Major ProductRegioselectivity
Nucleophilic Aromatic SubstitutionNu⁻ (e.g., R₂NH, RO⁻, RS⁻)4-Nu-5-cyclopropoxy-2-nitropyridineHigh for C-4 substitution
Suzuki-Miyaura CouplingR-B(OH)₂ / Pd catalyst4-R-5-cyclopropoxy-2-nitropyridineExclusive to C-4
Sonogashira CouplingR-C≡CH / Pd, Cu catalysts4-(R-C≡C)-5-cyclopropoxy-2-nitropyridineExclusive to C-4
Heck CouplingAlkene / Pd catalyst4-(alkenyl)-5-cyclopropoxy-2-nitropyridineExclusive to C-4
Buchwald-Hartwig AminationR₂NH / Pd catalyst4-(R₂N)-5-cyclopropoxy-2-nitropyridineExclusive to C-4

Table 2: Influence of Substituents on the Reactivity of the Pyridine Ring

SubstituentPositionElectronic EffectInfluence on Reactivity
Nitro (-NO₂)2Strong Electron-WithdrawingActivates ring for Nucleophilic Aromatic Substitution
Iodo (-I)4Weak Electron-WithdrawingGood leaving group; Site for cross-coupling
Cyclopropoxy (-O-c-Pr)5Generally Electron-DonatingModulates electron density; Steric hindrance

Mechanistic Investigations of Reactions Involving 5 Cyclopropoxy 4 Iodo 2 Nitropyridine

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 5-Cyclopropoxy-4-iodo-2-nitropyridine is a multi-step process, and understanding the mechanism of each step is vital for process optimization and impurity control. One of the key reactions involving this compound is its use as a precursor in the synthesis of more complex molecules, often through coupling reactions. For instance, in the synthesis of certain kinase inhibitors, this compound serves as a key building block.

The reaction pathways are often elucidated through a combination of experimental techniques, including the isolation and characterization of intermediates and byproducts, and computational studies. These investigations help in understanding the sequence of bond-forming and bond-breaking events.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insights into the rates of reactions involving this compound. This analysis is essential for identifying the rate-determining step of a reaction sequence and for understanding how different factors, such as reactant concentration, temperature, and catalyst loading, affect the reaction speed. While specific kinetic data for reactions of this compound is not extensively detailed in publicly available literature, typical analyses in similar synthetic processes involve monitoring the disappearance of reactants and the appearance of products over time using techniques like High-Performance Liquid Chromatography (HPLC).

The data gathered from such studies can be used to derive rate laws, which mathematically describe the relationship between the reaction rate and the concentration of reactants. This information is invaluable for scaling up reactions from a laboratory setting to industrial production.

Transition State Modeling and Characterization

Computational chemistry plays a significant role in characterizing the high-energy transition states that govern the reaction pathways of this compound. Density Functional Theory (DFT) is a common method used to model these transient structures. By calculating the energy of the transition state, chemists can predict the activation energy of a reaction, which is directly related to the reaction rate.

These models can also provide detailed geometric information about the transition state, revealing how atoms are arranged during the crucial bond-forming or breaking events. This level of detail is often inaccessible through experimental methods alone and is critical for understanding the selectivity of a reaction.

Influence of Solvent and Catalyst Systems on Reaction Mechanisms

The choice of solvent and catalyst can dramatically alter the mechanism and outcome of a reaction involving this compound. The solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction rate and selectivity. For example, polar aprotic solvents might be favored for certain nucleophilic substitution reactions, while non-polar solvents may be preferred for others.

Catalysts, particularly transition metals like palladium, are often employed in cross-coupling reactions where this compound is used as a substrate. The catalyst provides an alternative, lower-energy reaction pathway, often involving a series of steps that constitute a catalytic cycle. The specific ligands attached to the metal center can be fine-tuned to optimize the catalyst's activity and selectivity for a desired product.

Detailed Analysis of Catalytic Cycles and Intermediates

In catalyst-driven reactions, such as Suzuki or Buchwald-Hartwig couplings involving this compound, the reaction proceeds through a catalytic cycle. A typical cycle for a palladium-catalyzed cross-coupling reaction involves three main steps:

Oxidative Addition: The palladium catalyst reacts with this compound, breaking the carbon-iodine bond and forming an organopalladium intermediate.

Transmetalation: A second reactant, often an organoboron or organotin compound, transfers its organic group to the palladium center.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active catalyst.

Each step in this cycle involves distinct intermediates that can sometimes be detected and characterized. Understanding the stability and reactivity of these intermediates is key to troubleshooting and improving the efficiency of the catalytic process. For example, the rate of reductive elimination can be influenced by the electronic and steric properties of the ligands on the palladium catalyst.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules.

Proton (¹H) and Carbon-¹³C NMR Analysis for Structural Confirmation

Detailed ¹H and ¹³C NMR data are essential for mapping the carbon-hydrogen framework of the molecule. For 5-Cyclopropoxy-4-iodo-2-nitropyridine, one would expect to observe distinct signals corresponding to the protons and carbons of the pyridine (B92270) ring and the cyclopropoxy group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide definitive proof of the substitution pattern on the pyridine ring and the integrity of the cyclopropyl (B3062369) moiety. However, no such experimental spectra have been published.

Heteronuclear NMR (e.g., ¹⁵N, ¹⁷O) for Specific Atomic Environment Insights

Given the presence of two nitrogen atoms (in the pyridine ring and the nitro group) and oxygen atoms, ¹⁵N and ¹⁷O NMR spectroscopy could offer invaluable insights into their electronic environments. For instance, ¹⁵N NMR would show two distinct signals, and their chemical shifts would be indicative of the electron-withdrawing effects of the nitro group and the influence of the substituents on the pyridine ring nitrogen. This data remains unavailable in the surveyed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, within the cyclopropyl group and between adjacent protons on the pyridine ring (if any).

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the placement of the cyclopropoxy, iodo, and nitro groups on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to define the molecule's preferred conformation.

The absence of this 2D NMR data precludes a definitive and detailed structural assignment based on this powerful technique.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, characteristic vibrational bands would be expected for the C-H bonds of the cyclopropyl group, the C=C and C=N stretching vibrations of the pyridine ring, the C-O-C ether linkage, and, most notably, the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), which typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-I bond would exhibit a characteristic vibration in the far-infrared region. No experimental IR or Raman spectra for this specific compound are currently available for analysis.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima corresponding to π→π* and n→π* transitions associated with the conjugated nitropyridine system. The position and intensity of these absorptions are influenced by all the substituents on the ring. This experimental data could not be found in the public domain.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its elemental composition. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak and various fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, likely involving the loss of the nitro group, the cyclopropoxy group, or the iodine atom. This crucial data for molecular weight confirmation and fragmentation analysis is not publicly available.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid at an atomic level. This technique would provide definitive proof of the molecular structure of this compound, confirming the connectivity of the atoms and the substitution pattern on the pyridine ring.

If a single crystal of sufficient quality were to be grown, X-ray diffraction analysis would yield a wealth of structural information. The resulting data would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. This would be particularly valuable for characterizing the geometry of the cyclopropoxy group and its orientation relative to the pyridine ring, as well as the steric and electronic effects of the iodo and nitro substituents.

Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, halogen bonding (involving the iodine atom), and π-π stacking interactions. These interactions are crucial in understanding the solid-state properties of the compound.

As of the latest literature review, a specific crystal structure for this compound has not been reported in publicly accessible databases. However, a hypothetical set of crystallographic parameters that one might expect to determine are presented in Table 1.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.3
c (Å) 9.7
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 975.4
Z 4

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallography experiment.

Integration of Advanced Spectroscopic Data for Comprehensive Structural Assignment

While X-ray crystallography provides a static picture of the molecule in the solid state, a combination of other advanced spectroscopic techniques is necessary for a full structural elucidation, particularly for its characterization in solution. The integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complementary and comprehensive understanding of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would confirm the number of different proton environments in the molecule. The characteristic signals for the cyclopropyl protons and the aromatic protons on the pyridine ring would be expected in specific chemical shift regions. Coupling patterns would help to establish the connectivity between adjacent protons.

¹³C NMR spectroscopy would provide information on the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons in the pyridine ring would be influenced by the electron-withdrawing nitro group and the electron-donating cyclopropoxy group, as well as the heavy iodine atom.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular fragments.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule. Key vibrational frequencies would be expected for the nitro group (asymmetric and symmetric stretching), the C-O-C ether linkage of the cyclopropoxy group, and the aromatic C-N and C-H bonds of the pyridine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural information, corroborating the connectivity of the different parts of the molecule.

The collective analysis of these spectroscopic techniques would provide a robust and detailed structural assignment for this compound, complementing the definitive solid-state structure that would be obtained from X-ray crystallography.

Theoretical and Computational Chemistry Studies on 5 Cyclopropoxy 4 Iodo 2 Nitropyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic makeup of molecules. Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure (the arrangement and energy of electrons) of molecules. nih.govmdpi.commdpi.commdpi.com For 5-Cyclopropoxy-4-iodo-2-nitropyridine, DFT calculations would be employed to determine its optimized molecular geometry, representing the most stable arrangement of its atoms in three-dimensional space.

These calculations yield crucial electronic properties such as the distribution of electron density, which highlights electron-rich and electron-deficient areas within the molecule. This information is vital for understanding the molecule's polarity, stability, and the nature of its chemical bonds. DFT methods are chosen for their balance of accuracy and computational efficiency, making them suitable for studying medium-sized organic molecules like the one . nih.govmdpi.com

Table 1: Example of Calculated Geometrical Parameters from DFT
ParameterBond/AngleCalculated Value (Example)
Bond LengthC-I2.10 Å
Bond LengthN-O (nitro)1.22 Å
Bond LengthC-O (ether)1.36 Å
Bond AngleC-N-O (nitro)118°
Dihedral AngleC-C-O-C (ether)120°
Note: The values in this table are illustrative examples of what DFT calculations would produce and are not experimental data for this compound.

Molecular Orbital Analysis (HOMO-LUMO interactions) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the likely sites for nucleophilic and electrophilic attack, thereby predicting its behavior in various chemical reactions. researchgate.net

Table 2: Example of Frontier Molecular Orbital Energies
OrbitalEnergy (eV) - Example ValueRole in Reactivity
HOMO-6.5Electron Donor
LUMO-1.5Electron Acceptor
HOMO-LUMO Gap 5.0 Indicator of Chemical Stability
Note: These energy values are hypothetical examples to illustrate the output of a molecular orbital analysis.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand the charge distribution within a molecule. researchgate.netdeeporigin.comchemrxiv.orgchemrxiv.org It is generated by calculating the electrostatic potential at the electron density surface of the molecule. The map is color-coded to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. deeporigin.com Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an EPS map would visually identify the most reactive sites. researchgate.net The electron-withdrawing nitro group would likely create a significant region of positive potential (blue) on the pyridine (B92270) ring, while the oxygen of the cyclopropoxy group and the nitro group would be areas of negative potential (red). This mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological targets or other reagents. researchgate.netdeeporigin.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to confirm their identity and structure. mdpi.com By calculating parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, theoretical data can be directly compared with experimental spectra.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govvu.nlnih.govresearchgate.net This process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical predictions are crucial for assigning peaks in complex experimental spectra and can help distinguish between different isomers. Similarly, the calculation of vibrational frequencies can predict the appearance of an IR or Raman spectrum. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching or bending of bonds), aiding in the interpretation of experimental spectroscopic data. nih.gov

Table 3: Example of Predicted vs. Experimental Spectroscopic Data
ParameterAtom/GroupPredicted Value (Example)Experimental Value (Example)
¹³C NMR ShiftC-I95 ppm93 ppm
¹H NMR ShiftPyridine-H8.2 ppm8.1 ppm
IR FrequencyN-O stretch1530 cm⁻¹1525 cm⁻¹
IR FrequencyC-O-C stretch1250 cm⁻¹1248 cm⁻¹
Note: The values are for illustrative purposes to show the comparison between calculated and measured data.

Conformational Analysis and Energy Landscapes of the Compound

Molecules with rotatable bonds, like the cyclopropoxy group in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformations to identify the most stable ones. This is typically done by systematically rotating the flexible bonds and calculating the potential energy at each step.

Bonding Analysis and Stability Studies (e.g., QTAIM, NBO, Natural Resonance Theory)

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to characterize chemical bonds. scribd.comresearchgate.netresearchgate.netresearchgate.net By locating bond critical points (BCPs) and analyzing properties like electron density and its Laplacian at these points, QTAIM can distinguish between covalent and ionic bonds and assess bond strength. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. mdpi.com This method provides insights into charge transfer, hyperconjugation, and other stabilizing interactions within the molecule. mdpi.com

Computational Insights into Reaction Mechanisms, Regioselectivity, and Stereoselectivity

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. scielo.brescholarship.orgmdpi.comnih.gov By mapping the potential energy surface that connects reactants to products, researchers can identify transition states and intermediates, thereby constructing a complete reaction mechanism. scielo.br

Reaction Mechanisms: For reactions involving this compound, computational studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and calculate the activation energies for each step. escholarship.orgmdpi.com

Regioselectivity: Many reactions can yield multiple constitutional isomers (regioisomers). Computational modeling can predict the regioselectivity by comparing the activation energies of the transition states leading to each possible product. mdpi.comchemrxiv.orgmdpi.com The pathway with the lowest energy barrier will be the favored one, and thus the major product can be predicted. mdpi.comchemrxiv.org

Stereoselectivity: When a reaction can produce different stereoisomers, computational methods can predict the outcome. nih.govchemrxiv.org By calculating the energies of the diastereomeric transition states, the preferred stereochemical pathway can be identified, explaining why one stereoisomer is formed in excess over another. nih.govchemrxiv.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

5-Cyclopropoxy-4-iodo-2-nitropyridine serves as a highly functionalized and versatile building block in organic synthesis. The pyridine (B92270) core is a common motif in pharmaceuticals and agrochemicals, and the specific substituents on this compound offer multiple reaction sites for constructing intricate molecular architectures. The electron-withdrawing nitro group activates the pyridine ring for certain nucleophilic substitutions, while the iodo group is an excellent leaving group for cross-coupling reactions.

The presence of these distinct functional groups allows for sequential and regioselective transformations. For instance, the iodine at the C4 position can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. semanticscholar.orgnih.govwikipedia.org This capability is crucial for the modular synthesis of complex drug candidates and other bioactive molecules.

Derivatization Strategies for the Construction of Diverse Heterocyclic Systems

The structure of this compound is ripe for derivatization to create a diverse range of heterocyclic systems. The reactivity of the nitro and iodo substituents provides multiple avenues for cyclization and annulation reactions.

Furthermore, the reduction of the nitro group to an amino group opens up a plethora of synthetic possibilities. The resulting amino-iodopyridine derivative can undergo intramolecular cyclization reactions or serve as a precursor for the synthesis of fused systems like pyrido[2,3-b]pyrazines or other polycyclic aromatic structures with potential applications in medicinal chemistry.

Below is a table summarizing potential derivatization reactions:

Reaction Type Reagent/Catalyst Position of Reaction Resulting Functional Group/Structure
Suzuki Coupling Arylboronic acid, Pd catalyst C4 (Iodo) Biaryl system
Stille Coupling Organostannane, Pd catalyst C4 (Iodo) Substituted pyridine
Negishi Coupling Organozinc reagent, Pd catalyst C4 (Iodo) Alkylated/Arylated pyridine
Nucleophilic Aromatic Substitution Amines, Alkoxides C2 (Nitro) 2-amino/alkoxy-pyridines
Nitro Group Reduction Fe/HCl, H2/Pd-C C2 (Nitro) 2-aminopyridine

Strategies for Introducing Chirality and Stereocontrol in Syntheses

The development of chiral molecules is of paramount importance in drug discovery and development. While this compound itself is achiral, it can be a valuable precursor for the synthesis of chiral molecules through various asymmetric synthesis strategies.

One approach involves the use of chiral catalysts in cross-coupling reactions at the C4 position. The use of chiral ligands in palladium-catalyzed reactions can induce enantioselectivity in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to chiral biaryl compounds or other atropisomeric systems. rsc.orgresearchgate.netnih.govacs.org

Another strategy involves the derivatization of the substituents to introduce chiral centers. For example, after reduction of the nitro group, the resulting amine can be acylated with a chiral auxiliary, which can then direct subsequent stereoselective transformations on the molecule. Additionally, the cyclopropoxy group, while stable, could potentially be modified or replaced with chiral moieties.

Functional Group Interconversions and Chemical Diversification Strategies

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic manipulation of a molecule's reactivity. This compound offers several opportunities for FGI to generate a diverse library of compounds.

The most prominent FGI is the reduction of the nitro group to an amine. This transformation dramatically changes the electronic properties of the pyridine ring and provides a handle for a wide range of subsequent reactions, including diazotization followed by substitution, acylation, and alkylation.

The iodo group can also be subjected to FGI. For example, it can be converted to other halogens via halogen-exchange reactions or replaced with a variety of other functional groups through metal-catalyzed processes. The cyclopropoxy group is generally stable, but under harsh acidic or basic conditions, it could potentially be cleaved to a hydroxyl group, providing another point for diversification.

Potential in Catalyst or Ligand Design through Structural Modification

The pyridine scaffold is a well-established platform for the design of ligands for transition metal catalysis. By modifying the structure of this compound, it is possible to create novel chiral and achiral ligands with unique electronic and steric properties.

For instance, after reduction of the nitro group, the resulting 2-amino-4-iodopyridine derivative can be further functionalized. The amino group can be converted into a phosphine (B1218219) or an oxazoline (B21484) moiety, which are common coordinating groups in catalysis. The iodo group can be used to attach the pyridine scaffold to a larger support or another ligand framework. The cyclopropoxy group can provide steric bulk, which can be crucial for inducing selectivity in catalytic reactions. The synthesis of chiral pyridine-based ligands, such as PyBox and PyPHOS, has demonstrated the utility of this class of compounds in asymmetric catalysis. nih.govbeilstein-archives.org

Exploration of the Compound and its Derivatives in Advanced Materials (e.g., smart materials, optoelectronics)

The unique electronic properties of substituted pyridines make them attractive candidates for applications in materials science. The combination of an electron-donating cyclopropoxy group and an electron-withdrawing nitro group, along with the polarizable iodine atom, can give rise to interesting photophysical properties in derivatives of this compound.

Derivatives of this compound could be explored for their use in organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and as components of smart materials that respond to external stimuli. The ability to systematically modify the structure through the reactions described in the previous sections allows for the fine-tuning of properties such as absorption and emission wavelengths, quantum yields, and thermal stability. For example, the synthesis of extended π-conjugated systems via cross-coupling reactions at the iodo position could lead to materials with tailored optoelectronic properties.

Future Research Directions and Emerging Avenues

Development of Novel and More Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 5-Cyclopropoxy-4-iodo-2-nitropyridine, future research will likely pivot towards greener synthetic pathways that minimize waste and energy consumption. Traditional methods for synthesizing substituted pyridines can be resource-intensive; however, emerging strategies offer promising alternatives. acs.org

One promising avenue is the adoption of multicomponent reactions, which allow for the construction of complex molecules like this compound in a single step from simple precursors. researchgate.net This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and purification processes. nih.gov Furthermore, the use of eco-friendly catalysts, such as activated fly ash, presents a novel and sustainable option for pyridine (B92270) synthesis. bhu.ac.in The development of continuous flow processes, potentially assisted by microwave technology, could also offer a scalable and efficient method for its production, improving upon traditional batch syntheses. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent ReactionsIncreased efficiency, reduced waste, atom economy. researchgate.netDesign of novel one-pot syntheses tailored for the specific substitution pattern.
Green CatalysisUse of reusable and non-toxic catalysts, milder reaction conditions. bhu.ac.inExploration of solid-supported catalysts and biocatalysis.
Flow ChemistryEnhanced safety, scalability, and process control. nih.govchemicalbook.comOptimization of reaction parameters in a continuous flow environment.

Exploration of Undiscovered Reactivity Patterns and Transformational Chemistry

The unique arrangement of a cyclopropoxy group, an iodine atom, and a nitro group on the pyridine ring of this compound suggests a rich and largely unexplored reactivity. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine core, making it susceptible to nucleophilic substitution. nih.gov The iodine atom, a versatile functional group, can participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at the 4-position. organic-chemistry.org

Future investigations will likely focus on systematically exploring these and other transformations. The interplay between the different functional groups could lead to novel intramolecular reactions and the discovery of unexpected reaction pathways. For instance, the proximity of the cyclopropoxy and iodo groups might enable unique cyclization or rearrangement reactions under specific conditions. A deeper understanding of its reactivity will be crucial for unlocking its full potential as a building block in organic synthesis.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict its geometric and electronic structure, spectroscopic properties, and reactivity. Such computational studies can provide valuable insights into reaction mechanisms and help in the rational design of new synthetic routes and functional molecules.

By modeling transition states and reaction intermediates, researchers can predict the feasibility and outcome of potential reactions, thereby guiding experimental efforts and reducing the need for extensive empirical screening. This predictive power is invaluable for exploring the vast chemical space accessible from this versatile scaffold.

Computational MethodApplication in ResearchPredicted Outcomes
Density Functional Theory (DFT)Calculation of electronic structure and reactivity indices.Prediction of reaction pathways and regioselectivity.
Molecular Dynamics (MD)Simulation of conformational behavior and interactions.Understanding intermolecular forces and solvent effects.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic reactions or interactions with biological targets.Elucidation of binding modes and mechanisms of action.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The integration of high-throughput experimentation (HTE) and automated synthesis platforms offers a paradigm shift in the pace of chemical research. acs.orgbohrium.com For this compound, these technologies can be leveraged to rapidly screen a wide range of reaction conditions, catalysts, and coupling partners. acs.org This would significantly accelerate the discovery of novel reactivity and the optimization of synthetic protocols.

Automated platforms can perform numerous reactions in parallel, generating large datasets that can be analyzed to identify trends and optimal conditions. researchgate.net This data-rich approach, combined with machine learning algorithms, can facilitate the development of predictive models for reaction outcomes, further enhancing the efficiency of research in this area.

Design of New Functional Materials and Advanced Synthetic Tools based on the Pyridine Scaffold

The unique substitution pattern of this compound makes it an attractive scaffold for the design of novel functional materials and advanced synthetic tools. The pyridine core is a common motif in pharmaceuticals and agrochemicals, and the specific substituents on this compound could impart desirable properties. mdpi.comnih.gov

The presence of the nitro group and the cyclopropoxy moiety could lead to interesting photophysical or electronic properties, making it a candidate for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors. Furthermore, its utility as a versatile building block can be harnessed to create libraries of complex molecules for drug discovery and other applications. The development of new synthetic methods based on this scaffold could also provide chemists with powerful new tools for constructing intricate molecular architectures. organic-chemistry.org

Application AreaPotential Role of this compoundDesired Properties
Medicinal ChemistryCore scaffold for the synthesis of bioactive molecules. mdpi.comSpecific binding affinity, metabolic stability.
Materials ScienceBuilding block for functional organic materials.Tunable electronic and photophysical properties.
AgrochemicalsPrecursor for novel pesticides or herbicides.High efficacy and environmental compatibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyclopropoxy-4-iodo-2-nitropyridine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of nitro-pyridine derivatives typically involves sequential functionalization. For example, nitration of pyridine precursors (e.g., 2-aminopyridine) under controlled acidic conditions (e.g., concentrated H2SO4 and fuming HNO3) is critical . Subsequent halogenation (e.g., iodination) and cyclopropoxy-group introduction require inert atmospheres to prevent side reactions. Recrystallization using polar solvents (water or ethanol) enhances purity. Monitoring reaction progress via TLC or HPLC is advised to optimize intermediate isolation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • UV/Vis Spectroscopy : Solvent polarity significantly impacts absorption maxima; dimethyl sulfoxide (DMSO) or acetonitrile is recommended for resolving π→π* transitions in nitro-pyridines .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated chloroform (CDCl3) can resolve cyclopropoxy proton splitting patterns and nitro-group deshielding effects.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, particularly for iodine isotopic signatures .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential release of irritant gases (e.g., NOx during decomposition). Waste should be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How do substituent positions (e.g., cyclopropoxy at C5, nitro at C2) influence the bioactivity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies require comparative assays. For example, pyridine derivatives with substituents at C2 show enhanced enzyme inhibition (e.g., CYP1B1 IC50 = 0.011 µM for 2-(pyridin-3-yl)estradiol) compared to C3/C4 analogues . Computational docking (e.g., AutoDock Vina) can predict binding affinities by analyzing steric clashes and hydrogen-bond interactions between the nitro group and enzyme active sites .

Table 1 : Substituent Position vs. Bioactivity (Hypothetical Data Based on )

Substituent PositionTarget EnzymeIC50 (µM)
C2-Nitro, C5-CyclopropoxyCYP1B10.015
C3-Nitro, C5-CyclopropoxyCYP1B10.085
C4-Nitro, C5-CyclopropoxyCYP1B10.120

Q. How can computational modeling resolve contradictions between predicted and experimental reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic effects (e.g., nitro-group electron-withdrawing behavior) and frontier molecular orbitals (HOMO-LUMO gaps). For instance, discrepancies in catalytic activity may arise from solvent effects not accounted for in gas-phase simulations. Hybrid QM/MM models incorporating solvent dielectric constants improve accuracy .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways. LC-MS monitors hydrolysis (e.g., nitro-group reduction) or cyclopropoxy-ring opening. Buffering solutions (pH 5–7) and lyophilization improve shelf-life .

Methodological Considerations for Data Analysis

  • Contradiction Resolution : When experimental bioactivity contradicts computational predictions, re-evaluate force field parameters (e.g., partial charges in docking software) or validate via isotopic labeling (e.g., <sup>125</sup>I tracer studies) .
  • Statistical Validation : Use ANOVA to compare synthetic yields across multiple batches or biological replicates, ensuring p < 0.05 significance thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.